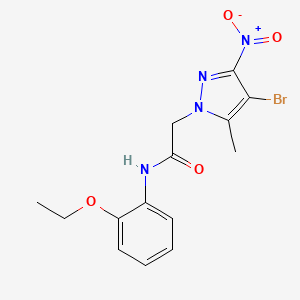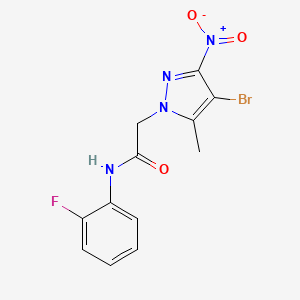![molecular formula C16H17F2N3O4 B3747684 ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE](/img/structure/B3747684.png)
ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE
描述
ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE is a synthetic organic compound with the molecular formula C16H17F2N3O4 It is characterized by the presence of a pyrazole ring, a difluorophenoxy group, and an ethyl ester functional group
准备方法
The synthesis of ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the difluorophenoxy group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
Acetylation: The acetylation of the amino group on the pyrazole ring can be performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
化学反应分析
ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
科学研究应用
ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Biological Research: It is used in the development of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and disease mechanisms.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and synthetic methodologies.
作用机制
The mechanism of action of ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrazole ring may participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE can be compared with similar compounds, such as:
ETHYL 2-(5-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and binding properties.
ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-ETHYL-1H-PYRAZOL-1-YL)ACETATE: The presence of an ethyl group instead of a methyl group on the pyrazole ring can influence its steric and electronic properties.
ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-IMIDAZOL-1-YL)ACETATE: The imidazole ring in place of the pyrazole ring can alter the compound’s chemical behavior and biological activity.
属性
IUPAC Name |
ethyl 2-[5-[[2-(2,4-difluorophenoxy)acetyl]amino]-3-methylpyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O4/c1-3-24-16(23)8-21-14(6-10(2)20-21)19-15(22)9-25-13-5-4-11(17)7-12(13)18/h4-7H,3,8-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRABMUJHYFPVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)COC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-benzyl-13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3747603.png)
![7-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3747618.png)
![N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N'-(3-METHYLBENZOYL)UREA](/img/structure/B3747628.png)
![3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOL-2-ONE](/img/structure/B3747636.png)
![5-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE](/img/structure/B3747642.png)
![N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B3747645.png)
![3-propyl-1-{[3-propyl-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-1(2H)-yl]methyl}-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole](/img/structure/B3747651.png)
![N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B3747660.png)
![3-[(2-Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B3747667.png)
![N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE](/img/structure/B3747677.png)



![METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE](/img/structure/B3747703.png)
